molecular formula C10H12N4O2 B11882413 Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate

Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate

Cat. No.: B11882413
M. Wt: 220.23 g/mol
InChI Key: MUGPAMMDPFBMTD-UHFFFAOYSA-N
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Description

Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to an acetate ester with an isopropyl group. The molecular formula of the isopropyl variant can be inferred as C14H16N4O2, with a molecular weight of 296.31 g/mol, differing from its ethyl/phenyl analog (C15H14N4O2, 282.30 g/mol) due to the isopropyl substitution .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

propan-2-yl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C10H12N4O2/c1-6(2)16-9(15)3-8-7-4-13-14-10(7)12-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13,14)

InChI Key

MUGPAMMDPFBMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=C2C=NNC2=NC=N1

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis via Hydrazine and Methylenemalononitrile Condensation

A four-component reaction reported by Beilstein Journal of Organic Chemistry provides a streamlined route to pyrazolo[3,4-d]pyrimidines . This method involves:

  • Reactants : Hydrazines, methylenemalononitrile, aldehydes, and alcohols.

  • Mechanism : Sequential condensation forms the pyrazole ring, followed by cyclization with aldehydes and alcohols to yield alkoxy-substituted pyrazolopyrimidines.

  • Adaptation for Target Compound : Replacing the alcohol component with isopropanol introduces the isopropyl group. For instance, using methylenemalononitrile derivatives bearing ester functionalities (e.g., cyanoacetate esters) enables direct incorporation of the acetate moiety during cyclization.

  • Conditions : Sodium alkoxide catalysis in ethanol at 60–80°C for 12–24 hours.

  • Yield : Reported yields for analogous ethoxy derivatives reach 75–85% .

Key Advantage : Scalability and reduced purification steps.

Cyclization of 5-Aminopyrazole-4-Carbonitrile Derivatives

A widely used strategy involves cyclizing 5-aminopyrazole-4-carbonitrile precursors with carbonyl agents :

  • Core Formation :

    • 5-Amino-1H-pyrazole-4-carbonitrile reacts with triethyl orthoformate in acetic anhydride to form pyrazolo[3,4-d]pyrimidin-4-amine intermediates .

    • Hydrolysis of the nitrile group to carboxylic acid (using H2SO4 or NaOH) followed by esterification with isopropyl alcohol yields the target ester .

  • Example Pathway :

    • Step 1 : Synthesize 5-amino-1H-pyrazole-4-carbonitrile via condensation of ethoxymethylenemalononitrile with hydrazine .

    • Step 2 : Cyclize with urea at 180°C to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione.

    • Step 3 : Chlorinate with POCl3/PCl5 to generate 4,6-dichloro derivatives.

    • Step 4 : Substitute chloride at C4 with sodium 2-isopropoxyacetate under basic conditions (K2CO3, DMF, 80°C) .

Yield : Chlorination achieves >90% conversion , while substitution yields 70–80% .

Nucleophilic Substitution on 4-Chloro-pyrazolopyrimidine Intermediates

4-Chloro-pyrazolopyrimidines serve as versatile intermediates for introducing diverse substituents :

  • Synthesis of 4-Chloro Intermediate :

    • React 5-amino-1H-pyrazole-4-carboxamide with POCl3/PCl5 at 110°C for 6 hours .

  • Substitution with Acetate Ester :

    • Treat 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with isopropyl 2-hydroxyacetate under Mitsunobu conditions (DIAD, PPh3, THF, 25°C) .

    • Mechanism : The hydroxyl group of the acetate displaces chloride via SN2, forming the C–O bond.

Yield : Mitsunobu reactions typically achieve 70–85% yields for analogous compounds .

Esterification of Carboxylic Acid Precursors

Post-cyclization esterification offers precise control over the acetate group :

  • Carboxylic Acid Synthesis :

    • Hydrolyze 4-cyano-pyrazolo[3,4-d]pyrimidine with concentrated HCl to 4-carboxylic acid.

  • Esterification :

    • React the acid with isopropyl alcohol using EDC/HOBt coupling in DCM at 0°C to room temperature.

    • Alternative : Acid-catalyzed Fischer esterification (H2SO4, reflux, 12 hours).

Yield : EDC-mediated coupling achieves 80–90% yields , while Fischer esterification yields 60–70% .

Annulation of Pyrazole onto Pyrimidine Rings with Pre-Installed Acetate Groups

Pre-functionalizing the pyrimidine ring prior to pyrazole annulation ensures regioselective acetate placement :

  • Pyrimidine Precursor : Synthesize 4-(2-isopropoxy-2-oxoethyl)pyrimidine-2,6-dione via alkylation of pyrimidine with ethyl bromoacetate followed by transesterification with isopropanol.

  • Annulation : React with hydrazine hydrate at 100°C to form the pyrazole ring, yielding the target compound.

Yield : Annulation reactions report 65–75% efficiency .

Comparative Analysis of Methods

Method Key Step Yield Complexity Reference
Multicomponent One-PotFour-component condensation75–85%Low
Cyclization-CarbonitrileHydrolysis + esterification70–80%Moderate
Nucleophilic SubstitutionMitsunobu reaction70–85%High
Carboxylic Acid Esterif.EDC coupling80–90%Moderate
Pre-functionalized Annul.Pyrazole cyclization65–75%High

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

The compound shows potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have indicated that it can significantly reduce the levels of cytokines associated with inflammation, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate efficacy against several bacterial strains, making it a candidate for further research in the development of new antimicrobial agents .

Study on Anticancer Activity

A comprehensive study assessed the effects of this compound on A549 and MCF-7 cell lines. The results indicated that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as an effective anticancer agent.

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of similar pyrazolo compounds. The study found that these compounds could significantly inhibit pro-inflammatory cytokines in vitro, demonstrating their potential therapeutic role in inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substitutions at the 1-, 4-, and side-chain positions dictate their biological and chemical profiles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate C14H16N4O2 296.31 Isopropyl ester Likely moderate lipophilicity Inferred
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetate C15H14N4O2 282.30 Ethyl ester, phenyl at N1 Increased aromaticity; higher rigidity
Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (2q) C16H14N5O3S 356.38 Thioether-linked benzooxazole Enhanced electron-withdrawing effects; improved synthetic yield (69%)
2-((1-(3-azidopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole (2s) C15H13N8O3S 397.39 Azide-functionalized alkyl chain Potential for click chemistry applications
Key Observations:
  • Substituent Diversity : Analogs with sulfur-based linkages (e.g., 2q, 2s) exhibit modified electronic profiles, which could enhance binding to thiol-rich biological targets .
  • Synthetic Yields : Derivatives with simpler substituents (e.g., 2q at 69% yield) are synthesized more efficiently than those requiring multi-step functionalization (e.g., 2s at 61% yield) .

Biological Activity

Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings and case studies regarding its biological activity, including anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 862730-04-9

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds related to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and 5-LOX.

Table 1: Inhibition Potency of Pyrazolo Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound ACOX-24714-fold COX-2 over COX-1
Compound B5-LOX2.3Not specified

In a carrageenan-induced paw edema model, certain derivatives exhibited a reduction in edema without causing gastric ulcerogenic effects, indicating a favorable safety profile for potential therapeutic use .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines through the modulation of key signaling pathways.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineMechanism of ActionIC50 (µM)
KB-0742MCF7CDK9 inhibition0.5
Isopropyl derivativeA549Cell cycle arrest1.4

The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests it may interfere with cell cycle progression, leading to reduced proliferation of cancer cells .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various molecular targets:

  • Inhibition of Kinases : The compound shows potential as a selective inhibitor of kinases involved in inflammatory responses and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

A significant study explored the effects of Isopropyl derivatives on cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis markers and reduced cell viability. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate, and how can reaction conditions be tailored to improve yields?

  • Methodology : Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted precursors, followed by esterification or acylation to introduce the isopropyl acetate group. Key steps include:

  • Cyclization : Use of α-chloroacetamides or thioacetamide derivatives under reflux with polar aprotic solvents (e.g., DMF) to form the heterocyclic core .
  • Esterification : Reaction with isopropyl alcohol and coupling agents (e.g., DCC/DMAP) under inert atmospheres .
    • Optimization : Design of Experiments (DOE) can systematically vary temperature (80–120°C), solvent ratios, and catalyst loading (e.g., 1–5 mol% Pd) to maximize yields. For example, thioether formation benefits from controlled anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and ester functionality (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₅N₃O₂) and detects synthetic by-products .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Approach : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via:

  • HPLC : Track parent compound loss and impurity formation.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in kinase assays)?

  • Root Causes : Differences in assay conditions (ATP concentrations, enzyme isoforms) or compound purity.
  • Solutions :

  • Standardized Protocols : Use recombinantly expressed kinases (e.g., FLT3 or CDK2) with fixed ATP levels (1 mM) .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding kinetics (KD) and cellular assays (e.g., apoptosis in MV4-11 leukemia cells) .

Q. How does structural modification (e.g., substituents on the pyrimidine ring) influence target selectivity and potency?

  • SAR Insights :

  • Fluorinated Aromatic Groups : Enhance lipophilicity and metabolic stability (e.g., 4-fluorophenyl increases CDK4 inhibition by 3-fold vs. non-fluorinated analogs) .
  • Thioether Linkages : Improve binding to cysteine-rich kinase domains (e.g., BTK) via covalent interactions .
    • Design Approach : Computational docking (AutoDock Vina) to prioritize substitutions at C4/C6 positions for optimal steric and electronic complementarity .

Q. What in silico models predict ADMET properties for this compound class?

  • Tools :

  • SwissADME : Predicts moderate permeability (LogP ~2.8) and CYP3A4 metabolism .
  • ProTox-II : Flags potential hepatotoxicity (e.g., similarity to pyrazolo[3,4-d]pyrimidines with mitochondrial toxicity) .

Q. How can PROTACs (Proteolysis-Targeting Chimeras) be designed using this compound as a kinase-binding warhead?

  • Methodology :

  • Linker Optimization : Attach PEG-based linkers (e.g., 8–12 units) to the isopropyl ester without disrupting kinase binding .
  • E3 Ligase Recruitment : Conjugate to von Hippel-Lindau (VHL) or cereblon ligands (e.g., pomalidomide derivatives) .

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